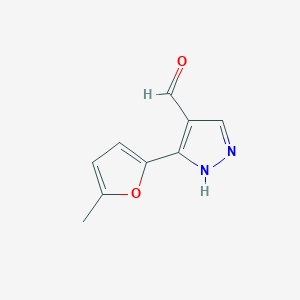

3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde (also known as 5-methyl-2-furyl-3-pyrazolecarboxaldehyde) is a heterocyclic compound belonging to the pyrazole family of compounds. It is a colorless solid that is soluble in polar organic solvents. This compound has been studied for its potential use in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

Field

Organic Synthesis

Methods

One common method involves the Wittig reaction, where the compound is reacted with phosphonium ylides to form alkenes.

Results

The yield and selectivity of the reaction can vary, but typically, a yield of around 56% can be achieved with a slight excess of the phosphonium ylide .

Medicine

Field

Pharmacology

Methods

It is assessed through in vitro assays for enzyme inhibition and receptor blockade, followed by in vivo studies in animal models.

Results

One study demonstrated dual inhibitory effects with promising anticoagulant activity, suggesting its potential in preventing thrombotic diseases .

Materials Science

Field

Polymer Chemistry

Methods

Polymerization reactions such as free-radical or condensation polymerizations are employed.

Results

The resulting polymers exhibit tailored properties suitable for various applications, including electronics and coatings .

Environmental Science

Field

Environmental Remediation

Methods

They are used in adsorption studies to test their efficacy in capturing and removing heavy metals or organic pollutants from water.

Results

The studies often reveal a high adsorption capacity, making them suitable candidates for water purification systems .

Food Science

Field

Food Flavoring

Methods

These compounds are synthesized and then added to food products in controlled amounts to achieve the desired flavor profile.

Results

Sensory evaluation panels often report enhanced flavors, contributing to the compound’s use in the food industry .

Continuing the analysis, here’s an additional application of “3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde” in a dedicated scientific field:

Renewable Resources

Field

Green Chemistry

Methods

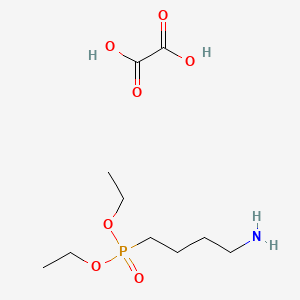

A notable method includes the one-pot Wittig synthesis from fructose, which is a renewable carbohydrate, to produce furan derivatives like Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate .

Results

The synthesis yields stable furan derivatives with good water solubility, which are promising for biological applications. The best yield reported is 56% using a slight excess of the phosphorane .

Eigenschaften

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGODRWFMKXNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429407 | |

| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

1006464-09-0 | |

| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)

![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)

![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)